7-(Trifluoromethoxy)isochroman-4-one
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Overview
Description
7-(Trifluoromethoxy)isochroman-4-one: is a chemical compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is a derivative of isochroman, featuring a trifluoromethoxy group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxa-Pictet-Spengler reaction , which involves the cyclization of benzaldehyde derivatives with alcohols . This reaction is efficient with benzaldehyde derivatives, generating stable oxonium intermediates during the reaction mechanism .
Industrial Production Methods: Industrial production of 7-(Trifluoromethoxy)isochroman-4-one may involve the use of trifluoromethoxylation reagents . The development of new trifluoromethoxylation reagents has made the synthesis of such compounds more accessible .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)isochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 7-(Trifluoromethoxy)isochroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for designing drugs with improved pharmacokinetic properties .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)isochroman-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Chroman-4-one: Lacks the trifluoromethoxy group but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting different biological activities.
Uniqueness: 7-(Trifluoromethoxy)isochroman-4-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1H-isochromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2 |
InChI Key |
KVCJKCHWJAYCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC(F)(F)F)C(=O)CO1 |
Origin of Product |
United States |
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